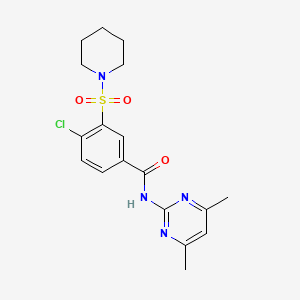![molecular formula C17H15F3N4O2S B2377336 6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol CAS No. 1226457-78-8](/img/structure/B2377336.png)
6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrimidinol group, an oxadiazole group, and a trifluoromethyl group. These groups are common in many pharmaceuticals and agrochemicals due to their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidinol core, the introduction of the propyl group, and the attachment of the oxadiazole and trifluoromethyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . The presence of the trifluoromethyl group can significantly affect the physical and chemical properties of the compound, including its polarity, reactivity, and interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups in the molecule provides multiple sites for potential chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group can affect the compound’s polarity, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Structural and Conformational Studies
The compound 6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol belongs to a class of chemicals that have been the subject of various structural and conformational studies. Research such as that by Avasthi et al. (2002) on similar pyrimidine derivatives has revealed insights into their molecular structure, showing the absence of intramolecular stacking in the crystalline state and the formation of a layered structure due to intermolecular interactions (Avasthi et al., 2002).
Pharmacological Applications
Compounds with a similar structural framework have been explored for their pharmacological potential. For instance, Dumaitre and Dodic (1996) investigated a series of 6-phenylpyrazolo[3,4-d]pyrimidones for their inhibitory activity against cyclic GMP phosphodiesterase, showing promise in therapeutic applications, particularly in cardiovascular diseases (Dumaitre & Dodic, 1996).
Anticancer and Anti-inflammatory Properties
Research on pyrazolopyrimidine derivatives, such as the work by Rahmouni et al. (2016), has demonstrated their potential as anticancer and anti-5-lipoxygenase agents, indicating the versatility of this chemical framework in developing novel therapeutic agents (Rahmouni et al., 2016).
Catalytic Applications
The structural motifs similar to 6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol have been utilized in catalysis. Tayebi et al. (2011) demonstrated the use of a related sulfuric acid derivative as a recyclable catalyst for condensation reactions, highlighting the compound's utility beyond pharmacological applications (Tayebi et al., 2011).
Thermodynamic and Potentiometric Studies
The thermodynamic properties and metal-ligand stability constants of pyrimidine derivatives have been explored in studies like those conducted by Fouda et al. (2006), providing valuable information on the chemical behavior and potential applications of these compounds in various fields, including analytical chemistry and material science (Fouda et al., 2006).
Eigenschaften
IUPAC Name |
4-propyl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2S/c1-2-3-12-8-13(25)22-16(21-12)27-9-14-23-15(24-26-14)10-4-6-11(7-5-10)17(18,19)20/h4-8H,2-3,9H2,1H3,(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDOPIMHPBPOBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

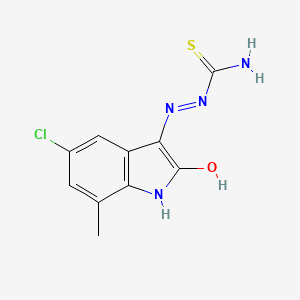
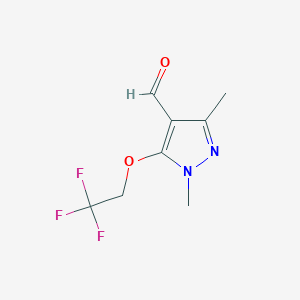
![Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2377256.png)
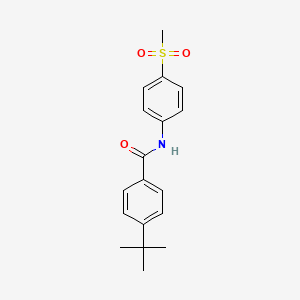
![N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2377259.png)
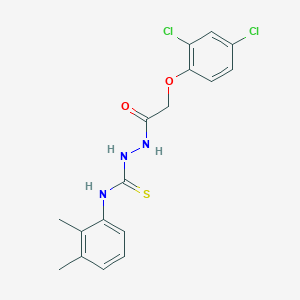
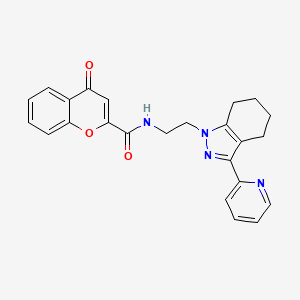
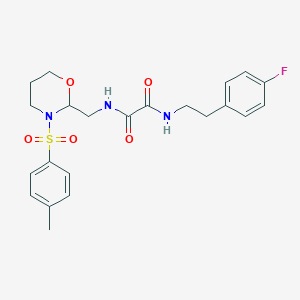
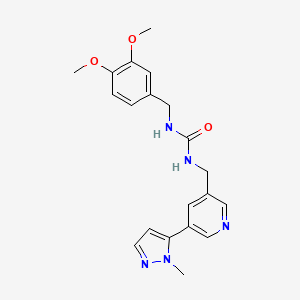
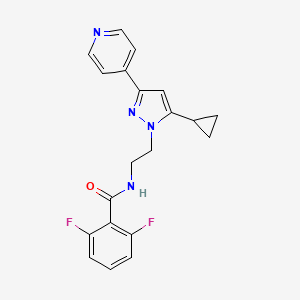
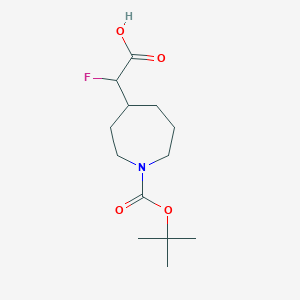
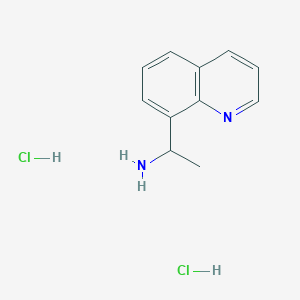
![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2377272.png)
